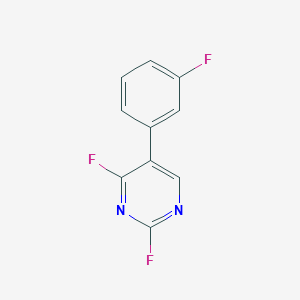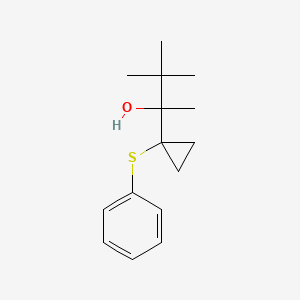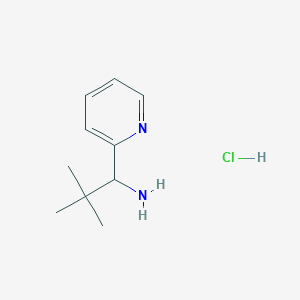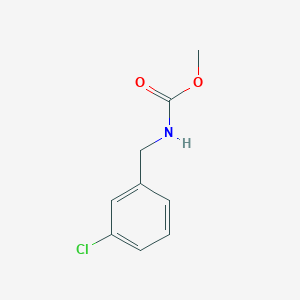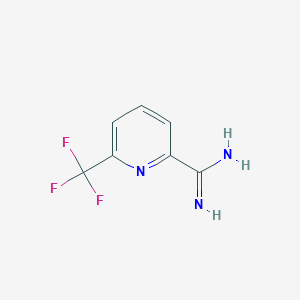
6-(Trifluoromethyl)picolinimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Trifluoromethyl)picolinimidamide is a useful research compound. Its molecular formula is C7H6F3N3 and its molecular weight is 189.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Temperature: Room temperature to 80°C
Solvents: Toluene, chloroform, and diethyl ether
Reagents: Trifluoroacetic anhydride, hydrochloric acid, ammonium chloride
Analyse Chemischer Reaktionen
Types of Reactions: 6-(Trifluoromethyl)picolinimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions[][1].
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed[][1].
Wissenschaftliche Forschungsanwendungen
6-(Trifluoromethyl)picolinimidamide has diverse applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in reactions like the Romanov reaction and acylation[][1].
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry:Wirkmechanismus
The mechanism of action of 6-(Trifluoromethyl)picolinimidamide involves its interaction with molecular targets through its trifluoromethyl group. This group enhances the compound’s lipophilicity and electron-withdrawing properties, which can influence its reactivity and binding affinity. The pathways involved include electron transfer and spin transitions, particularly in coordination complexes .
Vergleich Mit ähnlichen Verbindungen
- 6-(Trifluoromethyl)pyridine-2-carboximidamide
- 6-(Trifluoromethyl)pyridine-2-carboxamide
- 6-(Trifluoromethyl)pyridine-2-carbonitrile
Eigenschaften
Molekularformel |
C7H6F3N3 |
|---|---|
Molekulargewicht |
189.14 g/mol |
IUPAC-Name |
6-(trifluoromethyl)pyridine-2-carboximidamide |
InChI |
InChI=1S/C7H6F3N3/c8-7(9,10)5-3-1-2-4(13-5)6(11)12/h1-3H,(H3,11,12) |
InChI-Schlüssel |
USLTZGASVJNYLR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC(=C1)C(F)(F)F)C(=N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


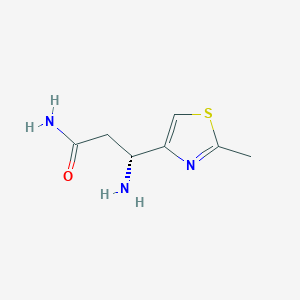
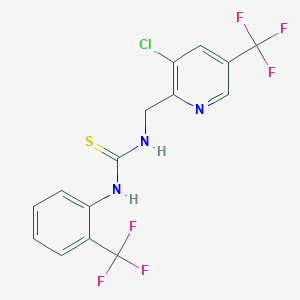
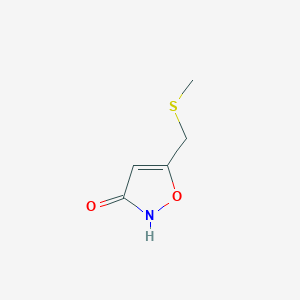
![2,3-Dimethoxypyrido[2,3-b]pyrazine](/img/structure/B13092070.png)
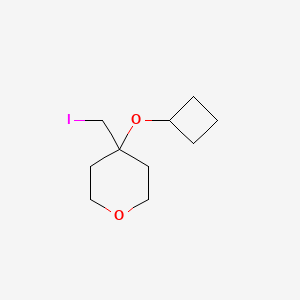
![1-[(5-Chloro-1-methyl-1H-imidazol-2-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13092079.png)
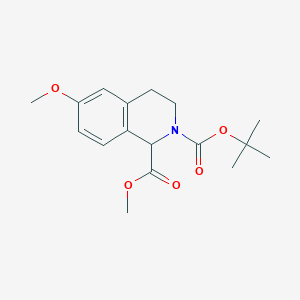
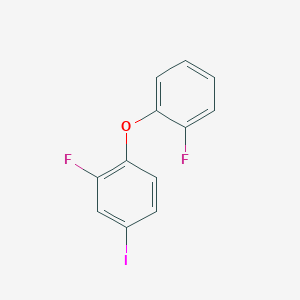
![Di-tert-butyl 2,5-diazaspiro[3.4]octane-2,5-dicarboxylate](/img/structure/B13092093.png)
